2,5-Dicyclobutylpyrrolidine

Description

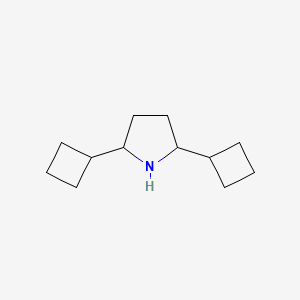

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

2,5-di(cyclobutyl)pyrrolidine |

InChI |

InChI=1S/C12H21N/c1-3-9(4-1)11-7-8-12(13-11)10-5-2-6-10/h9-13H,1-8H2 |

InChI Key |

FVQSZENVGMUASP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CCC(N2)C3CCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dicyclobutylpyrrolidine and Its Stereoisomers

Development of Divergent Synthetic Pathways

The construction of the 2,5-dicyclobutylpyrrolidine framework necessitates the development of divergent synthetic pathways that allow for both the formation of the pyrrolidine (B122466) core and the introduction of the sterically demanding cyclobutyl groups.

Cyclization Strategies for Pyrrolidine Ring Formation

Several foundational cyclization strategies are employed for the synthesis of the pyrrolidine ring. acs.org One of the most common approaches is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. In the context of this compound, this would ideally involve a reaction between an azomethine ylide and a cyclobutyl-substituted alkene, or a cyclobutyl-substituted azomethine ylide with an appropriate alkene. The success of this approach would be highly dependent on the steric hindrance imposed by the cyclobutyl groups, which could potentially lower reaction rates and yields.

Another powerful method is intramolecular cyclization. This can involve the cyclization of haloamines, amino alcohols, or aminoalkenes. For instance, a 1,4-dihalo-2,5-dicyclobutylbutane derivative could undergo cyclization upon reaction with a primary amine. Alternatively, an amino alcohol with cyclobutyl groups at the appropriate positions could be induced to cyclize. Reductive amination of a 1,4-dicarbonyl compound, specifically 1,4-dicyclobutyl-1,4-butanedione, with ammonia (B1221849) or a primary amine, followed by in situ cyclization and reduction, presents a plausible, direct route to the pyrrolidine ring.

A more recent and innovative approach involves the ring contraction of larger heterocyclic systems, such as pyridines. nih.gov While this has not been specifically applied to the synthesis of this compound, the general methodology offers a potential, albeit challenging, avenue for its formation.

Introduction of Dicyclobutyl Moieties

The introduction of the two cyclobutyl groups at the 2 and 5 positions of the pyrrolidine ring is a key challenge. These groups can be incorporated either before or after the formation of the heterocyclic ring.

Pre-cyclization Introduction: This strategy involves the use of starting materials that already contain the cyclobutyl moieties. For example, the synthesis could commence from cyclobutyl cyanide or a cyclobutyl Grignard reagent to build a linear precursor containing the two cyclobutyl groups, which is then cyclized to form the pyrrolidine. The synthesis of 1,4-dicyclobutyl-1,4-butanedione, a key precursor for several cyclization strategies, would be a critical step in this approach.

Post-cyclization Introduction: This approach would involve the functionalization of a pre-formed pyrrolidine ring. For instance, a 2,5-dicarboxy- or 2,5-dihalopyrrolidine could serve as a scaffold for the introduction of the cyclobutyl groups via nucleophilic substitution or cross-coupling reactions. However, the steric hindrance of the cyclobutyl nucleophile could make this a difficult transformation.

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound—namely the cis and trans diastereomers, and their respective enantiomers—requires precise control over the stereochemistry of the synthetic route.

Chiral Pool Strategy Utilizing Cyclobutyl-Containing Precursors

The chiral pool strategy leverages naturally occurring chiral molecules as starting materials to impart stereochemistry to the final product. Amino acids, carbohydrates, and terpenes are common starting points for the synthesis of chiral pyrrolidines. nih.gov For the synthesis of this compound, a hypothetical chiral pool approach could start from a chiral precursor that either contains a cyclobutyl group or can be readily converted to one.

For instance, a chiral amino acid could be elaborated to introduce a cyclobutyl group, and then a second cyclobutyl group could be introduced through a stereocontrolled reaction before or after cyclization. A review on the synthesis of enantioenriched 2,5-disubstituted pyrrolidines highlights the use of pyroglutamic acid, which can be modified to introduce various substituents. acs.orgnih.gov Adapting these methods to introduce a cyclobutyl group would be a key step.

Another potential chiral starting material could be a cyclobutane-containing natural product, although these are less common. The viability of this approach is contingent on the availability of suitable and economically viable chiral precursors.

A general strategy starting from D-mannitol has been used to produce trans-2,5-dialkylpyrrolidines. This involves the formation of a bis-epoxide, followed by reaction with an organocuprate to introduce the alkyl groups. acs.org Applying this to the synthesis of this compound would require the use of a dicyclobutylcuprate reagent.

| Starting Material | General Approach | Potential for this compound | Reference |

| L-Pyroglutamic Acid | Functional group manipulation and introduction of substituents. | Could be adapted to introduce cyclobutyl groups, but would require multi-step synthesis. | acs.orgnih.gov |

| D-Mannitol | Conversion to a bis-epoxide followed by organocuprate opening. | Potentially applicable using a dicyclobutylcuprate, though steric hindrance may be a significant issue. | acs.org |

| Chiral Amino Acids | Elaboration and cyclization. | A multi-step process to introduce the two cyclobutyl groups would be necessary. | nih.gov |

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis offers a powerful alternative to the chiral pool strategy, enabling the direct formation of chiral pyrrolidines from achiral starting materials.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a key tool in asymmetric synthesis. rsc.org Chiral secondary amines, particularly those derived from proline, are effective catalysts for a variety of transformations that can lead to the formation of chiral pyrrolidines.

A potential organocatalytic approach to this compound could involve a Michael addition of a dicyclobutyl-containing nucleophile to an α,β-unsaturated aldehyde, followed by reductive amination and cyclization. The stereochemistry would be controlled by the chiral organocatalyst. The steric bulk of the cyclobutyl groups would be a major consideration, potentially influencing the efficiency and stereoselectivity of the catalytic cycle.

Recent research has described the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their application in enantioselective Michael additions. rsc.org While these catalysts themselves are pyrrolidines, the reactions they catalyze could potentially be adapted to form this compound. The success of such an approach would depend on the ability of the catalyst to accommodate the sterically demanding cyclobutyl-containing substrates.

| Catalyst Type | Reaction | Applicability to this compound | Reference |

| Proline-derived secondary amines | Michael addition of aldehydes/ketones to nitroalkenes | Could potentially be used to construct a precursor to this compound, but steric hindrance is a major concern. | rsc.org |

| Diarylprolinol silyl (B83357) ethers | Michael addition, Aldol (B89426) reactions | Similar to proline-derived catalysts, the steric bulk of the substrates would be a challenge. | rsc.org |

Diastereoselective Control in Ring Formation

Achieving diastereoselective control in the formation of the pyrrolidine ring is critical to isolate specific stereoisomers. General strategies for diastereoselective synthesis of 2,5-disubstituted pyrrolidines can be considered for their applicability to the dicyclobutyl variant.

One established method involves the stereocontrolled synthesis from chiral starting materials. For example, a glycerol-derived bistriflate can be reacted with an aminosulfone in a double SN2 displacement reaction to form the pyrrolidine ring. nih.gov The stereochemistry of the resulting pyrrolidine is dictated by the chirality of the starting glycerol (B35011) derivative, allowing for access to both cis and trans isomers. nih.gov The application of this method would require the synthesis of a suitable dicyclobutyl-substituted aminosulfone.

Another approach centers on the reduction of enamines derived from pyroglutamic acid. This method allows for a versatile and diastereocontrolled route to 2,5-disubstituted pyrrolidines. The stereochemical outcome of the reduction is highly dependent on the reducing agent and the substrate, offering a pathway to selectively obtain either cis or trans products.

| Synthetic Strategy | Key Precursors | Diastereoselective Control Element |

| Double SN2 Displacement | Chiral glycerol-derived bistriflate, dicyclobutyl-substituted aminosulfone | Chirality of the starting materials nih.gov |

| Reduction of Enamines | Enamines derived from pyroglutamic acid | Choice of reducing agent and substrate stereochemistry |

Post-Synthetic Functionalization and Derivatization

Once the this compound core is synthesized, further modifications can be introduced to generate a library of analogues for various applications.

N-Substitution Reactions

The secondary amine of the pyrrolidine ring is a prime site for functionalization. N-substitution reactions can be readily achieved to introduce a wide variety of functional groups, thereby modulating the steric and electronic properties of the molecule.

Standard N-alkylation conditions, such as the reaction with alkyl halides in the presence of a base, can be employed. Reductive amination with aldehydes or ketones provides another versatile route to N-substituted derivatives. Furthermore, acylation with acid chlorides or anhydrides can be used to introduce amide functionalities. For instance, palladium-catalyzed reductive N-alkylation has been successfully used for the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, a methodology that could potentially be adapted. rsc.org

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2,5-dicyclobutylpyrrolidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-2,5-dicyclobutylpyrrolidine |

| N-Acylation | Acid chloride/Anhydride, Base | N-Acyl-2,5-dicyclobutylpyrrolidine |

Modification of Cyclobutyl Rings for Analogue Generation

The cyclobutyl groups at the 2 and 5 positions offer further opportunities for structural diversification. While specific examples of modifying the cyclobutyl rings of this compound are not documented, general methods for the functionalization of cyclobutane (B1203170) rings can be considered.

C-H activation and functionalization strategies are a powerful tool for introducing new substituents onto the cyclobutyl rings. Palladium-catalyzed C-H arylation, for example, could potentially be used to introduce aryl groups. Ring-opening metathesis of a cyclobutene (B1205218) precursor, followed by hydrogenation, could also be a viable, albeit more complex, route to access analogues with different ring sizes or functionalities. The inherent strain of the cyclobutane ring can also be exploited in ring-expansion or rearrangement reactions to create novel scaffolds.

| Modification Strategy | Potential Reagents/Catalysts | Resulting Analogue Type |

| C-H Functionalization | Palladium catalysts, directing groups | Arylated or alkylated cyclobutyl rings |

| Ring-Opening Metathesis | Grubbs or other metathesis catalysts | Acyclic or larger ring analogues |

| Ring-Expansion Reactions | Lewis acids, radical initiators | Analogues with larger carbocyclic rings |

Stereochemistry and Conformational Analysis of 2,5 Dicyclobutylpyrrolidine

Isomeric Considerations

The substitution at the C2 and C5 positions of the pyrrolidine (B122466) ring in 2,5-dicyclobutylpyrrolidine gives rise to both diastereomers and enantiomers.

The relative orientation of the two dicyclobutyl groups on the pyrrolidine ring leads to two diastereomeric forms: cis and trans. In the cis-isomer, the dicyclobutyl substituents are on the same side of the ring, while in the trans-isomer, they are on opposite sides. The synthesis of 2,5-disubstituted pyrrolidines can be controlled to favor either the cis or trans isomer. rsc.orgacs.org For instance, certain catalytic systems have been shown to selectively produce cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. rsc.org Conversely, other synthetic methodologies, such as those involving iodocyclization of homoallylic sulfonamides, can yield trans-2,5-disubstituted pyrrolidines. nih.gov The choice of nitrogen protecting group can also influence the stereochemical outcome, allowing for a switch between the formation of cis and trans isomers. rsc.org

Table 1: Diastereomeric Forms of this compound

| Diastereomer | Relative Orientation of Dicyclobutyl Groups |

| cis | Same side of the pyrrolidine ring |

| trans | Opposite sides of the pyrrolidine ring |

Each diastereomer of this compound can exist as a pair of enantiomers due to the presence of two chiral centers at the C2 and C5 positions.

The trans -isomer exists as a pair of enantiomers: (2R,5R )-2,5-dicyclobutylpyrrolidine and (2S,5S )-2,5-dicyclobutylpyrrolidine. These molecules are non-superimposable mirror images of each other and possess C₂ symmetry. nih.gov

The cis -isomer also exists as a pair of enantiomers: (2R,5S )-2,5-dicyclobutylpyrrolidine and (2S,5R )-2,5-dicyclobutylpyrrolidine. In this case, the molecule is a meso compound if the substituents at C2 and C5 are identical and there is a plane of symmetry. However, with dicyclobutyl groups, which are themselves chiral, the cis form will also be chiral and exist as enantiomers.

The synthesis of enantiomerically enriched 2,5-disubstituted pyrrolidines is a significant area of research, with various strategies developed, including the use of chiral auxiliaries, asymmetric catalysis, and starting from the chiral pool. nih.govacs.org

Table 2: Enantiomeric Forms of this compound

| Diastereomer | Enantiomeric Pair |

| trans | (2R,5R) and (2S,5S) |

| cis | (2R,5S) and (2S,5R) |

Conformational Preferences and Dynamics

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. beilstein-journals.org The specific conformation is influenced by the nature and position of substituents.

The presence of bulky dicyclobutyl groups at the C2 and C5 positions significantly influences the conformational landscape of the pyrrolidine ring. nih.gov These bulky substituents will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. beilstein-journals.org

In the trans -isomer, a conformation where both dicyclobutyl groups are in pseudo-equatorial positions is likely to be the most stable. This would lead to a more defined and rigid conformation compared to the unsubstituted pyrrolidine.

In the cis -isomer, it is sterically impossible for both bulky dicyclobutyl groups to be in pseudo-equatorial positions simultaneously. One must adopt a pseudo-axial orientation, leading to significant steric strain. This inherent strain in the cis-isomer often makes it thermodynamically less stable than the trans-isomer. The steric clash can lead to distortions in the ring pucker to alleviate the strain. The influence of N-substituents can also play a role in the conformational preferences of the pyrrolidine ring. nih.gov

Stereochemical Characterization Techniques

Several analytical techniques are employed to determine the stereochemistry of 2,5-disubstituted pyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis or trans). researchgate.net The coupling constants between the protons at C2 and C5 and the protons on the adjacent ring carbons can provide information about their dihedral angles and thus their relative orientation. researchgate.net Nuclear Overhauser Effect (NOE) experiments can also be used to determine through-space proximity of protons, helping to distinguish between cis and trans isomers. frontiersin.org

X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the relative and absolute stereochemistry. researchgate.netmdpi.com It allows for precise measurement of bond lengths, bond angles, and torsional angles, giving a detailed picture of the ring conformation and the orientation of the substituents. nih.gov

Chiral Chromatography: Enantiomers can be separated and identified using chiral stationary phases in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This is essential for determining the enantiomeric excess (ee) of a chiral synthesis.

Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. beilstein-journals.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. beilstein-journals.org For this compound, the trans isomers, being chiral, are ECD active, while the mesocis isomer is ECD inactive.

The ECD spectrum of a chiral molecule is highly sensitive to its conformation. beilstein-journals.org Therefore, the experimental ECD spectrum of a trans-2,5-dicyclobutylpyrrolidine enantiomer would be a population-weighted average of the ECD spectra of all its contributing conformers in solution. Theoretical calculations, typically employing time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental data to assign the absolute configuration. mdpi.com

The process involves:

Computational modeling of the possible low-energy conformers of both the (2R,5R) and (2S,5S) enantiomers.

Calculation of the ECD spectrum for each conformer.

Boltzmann-averaging of the calculated spectra based on the relative energies of the conformers.

Comparison of the resulting theoretical spectrum with the experimental ECD spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

The chromophore in this compound is the N-H group of the pyrrolidine ring. While this group itself has weak electronic transitions in the accessible UV region, derivatization of the nitrogen with a chromophoric group (e.g., benzoyl, naphthoyl) is a common strategy to enhance the ECD signal and facilitate analysis. rsc.org

Table 1: Representative ECD Data for a Hypothetical Chiral Derivatized this compound

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (2R,5R) | Calculated Δε for (2S,5S) |

| 280 | +2.5 | +2.8 | -2.8 |

| 250 | -1.8 | -2.0 | +2.0 |

| 220 | +5.1 | +5.5 | -5.5 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the mirror-image relationship between the ECD spectra of enantiomers.

Nuclear Magnetic Resonance Spectroscopy for Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the diastereomeric ratio (dr) of a mixture of cis and trans isomers of this compound. The distinct spatial arrangement of the atoms in each diastereomer leads to differences in the chemical environments of the protons and carbons, resulting in separate signals in the NMR spectrum. nih.gov

¹H NMR spectroscopy is particularly useful for this purpose. The relative integrals of well-resolved signals corresponding to each diastereomer can be used to quantify their ratio. beilstein-journals.org Key proton signals for distinguishing between the cis and trans isomers include those of the C2 and C5 methine protons and the protons of the cyclobutyl groups.

In the trans isomer, the C2 and C5 protons are chemically equivalent due to the C₂ symmetry of the molecule (assuming rapid ring puckering). In the cis (meso) isomer, these protons are also equivalent due to the presence of a plane of symmetry. However, the chemical shifts and coupling constants will differ between the two isomers. The coupling constants between the C2/C5 protons and the adjacent methylene (B1212753) protons on the pyrrolidine ring can provide information about the dihedral angles and thus the ring conformation. Generally, a larger coupling constant is observed for a trans-diaxial relationship between protons.

Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to simplify complex, overcrowded spectra by collapsing multiplets into singlets, thereby improving resolution and facilitating more accurate integration for determining the diastereomeric ratio. nih.gov

Table 2: Representative ¹H NMR Data for Distinguishing cis- and trans-2,5-Dicyclobutylpyrrolidine

| Proton | cis Isomer (Hypothetical) | trans Isomer (Hypothetical) |

| Chemical Shift (δ, ppm) | ||

| C2-H, C5-H | 3.15 (m) | 2.95 (m) |

| C3-H₂, C4-H₂ | 1.80-1.95 (m) | 1.70-1.85 (m) |

| Cyclobutyl-H | 1.50-1.70 (m) | 1.40-1.60 (m) |

| Coupling Constant (J, Hz) | ||

| ³J(H2,H3) | ~4.5, ~8.0 | ~3.5, ~7.5 |

Note: This table presents hypothetical data for illustrative purposes. The exact chemical shifts and coupling constants would need to be determined experimentally.

Furthermore, ¹³C NMR spectroscopy can also be used to distinguish between diastereomers, as the carbon chemical shifts are sensitive to the stereochemistry. The number of signals in the ¹³C NMR spectrum can also confirm the symmetry of the isomers.

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

2,5-Dicyclobutylpyrrolidine as a Chiral Organocatalyst

Chiral amines, particularly those based on the pyrrolidine (B122466) framework, have become powerful tools in organocatalysis for the enantioselective functionalization of carbonyl compounds.

The efficacy of 2,5-disubstituted pyrrolidines as organocatalysts is rooted in their structural design. The C₂-symmetry of these molecules is a significant factor in their success as chiral auxiliaries. nih.gov The substituents at the 2 and 5 positions of the pyrrolidine ring play a crucial role in creating a well-defined chiral environment around the catalytically active nitrogen atom. nih.gov This chiral pocket dictates the facial selectivity of the approach of reactants, thereby controlling the stereochemical outcome of the reaction.

The bulky dicyclobutyl groups in this compound are designed to provide significant steric hindrance. This steric bulk is instrumental in influencing the geometry of the key catalytic intermediates, such as iminium ions and enamines, leading to high levels of enantioselectivity. The synthesis of various chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been a subject of considerable research, underscoring the importance of this structural motif. rsc.org

The catalytic activity of this compound in organocatalysis primarily operates through two key mechanistic pathways: iminium ion catalysis and enamine catalysis. nih.govnobelprize.orgnih.gov Both pathways involve the reversible formation of a covalent intermediate between the secondary amine of the pyrrolidine catalyst and a carbonyl-containing substrate.

Iminium Ion Catalysis: In this mode, the chiral secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.govmsu.edu This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The steric environment created by the dicyclobutyl groups directs the nucleophile to one of the two enantiotopic faces of the β-carbon, leading to the formation of a chiral product.

Enamine Catalysis: Alternatively, the chiral secondary amine can react with a saturated aldehyde or ketone to form a chiral enamine. nobelprize.orgmsu.edu Enamines are electron-rich and act as nucleophiles, reacting with various electrophiles. The chirality of the pyrrolidine backbone ensures that this nucleophilic attack occurs in a stereocontrolled manner.

In some instances, a synergistic combination of these catalytic modes, or their integration with other catalytic cycles, can lead to novel and efficient asymmetric transformations. nih.govnih.gov

The application of chiral 2,5-disubstituted pyrrolidines as organocatalysts extends to a wide array of fundamental carbon-carbon bond-forming reactions.

Aldol (B89426) Reaction: The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. buchler-gmbh.com Chiral pyrrolidine catalysts have been shown to be highly effective in promoting direct asymmetric aldol reactions, affording products with high diastereo- and enantioselectivity. nih.govnih.gov

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is another area where these catalysts excel. The use of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been demonstrated to provide excellent yields and enantioselectivities in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org This methodology has also been successfully applied to the synthesis of biologically relevant molecules. rsc.orgbeilstein-journals.org

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. mdpi.comyoutube.com Organocatalysis with chiral amines, including derivatives of 2,5-disubstituted pyrrolidines, has enabled the development of highly enantioselective Diels-Alder reactions, particularly with simple α,β-unsaturated ketones. princeton.edu The catalyst activates the dienophile through iminium ion formation, leading to excellent facial discrimination.

| Reaction | Catalyst Type | Substrate Example | Product Enantioselectivity (ee) | Reference |

| Michael Addition | Chiral cis-2,5-disubstituted pyrrolidine | Nitromethane and α,β-unsaturated aldehydes | up to >99% | rsc.org |

| Diels-Alder Reaction | (2S,5S)-5-Benzyl-2-(5-methyl-furan-2-yl)-imidazolidin-4-one | α,β-Unsaturated Ketones | up to 90% | princeton.edu |

| Aldol Reaction | Cinchona-derived primary amines | Aromatic aldehydes and cyclic ketones | up to 99% | nih.gov |

This compound as a Chiral Ligand in Metal-Catalyzed Reactions

In addition to their role as organocatalysts, chiral pyrrolidines are valuable ligands in transition metal-catalyzed asymmetric reactions. The nitrogen atom of the pyrrolidine can coordinate to a metal center, and the chiral backbone induces enantioselectivity in the catalyzed transformation.

The this compound scaffold can be incorporated into more complex ligand architectures, which then coordinate with a variety of transition metals, including palladium, rhodium, iridium, copper, and cobalt. nih.govnih.govdurham.ac.uknih.govillinois.edunih.gov These ligands can be designed to be bidentate or tridentate, providing stable complexes with the metal center. nih.govnsf.gov The steric and electronic properties of the ligand, influenced by the dicyclobutyl groups, are critical in determining the geometry and reactivity of the resulting metal complex.

The chiral environment created by the this compound ligand around the metal center is key to achieving high levels of enantiocontrol in various metal-catalyzed reactions.

Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands containing a pyrrolidine backbone are effective in iridium-catalyzed asymmetric hydrogenation of prochiral olefins, delivering chiral products with excellent stereoselectivities. nih.gov Novel phosphine ligands based on a chiral pyrrolidine structure have been developed for stereoselective hydrogenation. google.com

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, chiral ligands are essential for achieving enantioselectivity. Chiral bishydrazone ligands derived from 2,5-diarylpyrrolidines have been successfully employed in atroposelective cross-coupling reactions. nih.gov This demonstrates the potential of the 2,5-disubstituted pyrrolidine framework in guiding the stereochemical outcome of these powerful C-C bond-forming reactions.

| Reaction | Metal | Ligand Type | Product Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | Iridium | Chiral Phosphine | Excellent | nih.gov |

| Atroposelective Cross-Coupling | Palladium | Chiral Bishydrazone | up to 92% | nih.gov |

| Allylic Substitution | Molybdenum, Palladium | Chiral 2,2'-Bipyridyl | - | durham.ac.uk |

Role as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

While the direct application of this compound as a chiral auxiliary in stoichiometric asymmetric synthesis is not extensively documented in peer-reviewed literature, the broader class of C₂-symmetric 2,5-dialkylpyrrolidines has been effectively utilized for this purpose. These auxiliaries are temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. The principles and applications of these related compounds provide a strong framework for understanding the potential role of this compound.

The primary mechanism through which chiral pyrrolidines, like 2,5-disubstituted analogs, exert stereocontrol in stoichiometric synthesis is through the formation of chiral enamines or amides. The C₂-symmetry and the steric bulk of the substituents at the 2 and 5 positions create a highly defined chiral environment that effectively shields one face of the reactive intermediate, leading to high diastereoselectivity in reactions such as alkylations and acylations.

Asymmetric Alkylation of Chiral Enamines

A well-established method for the α-alkylation of ketones and aldehydes involves their conversion into a chiral enamine using a secondary amine auxiliary. nsf.govnih.gov In this context, a C₂-symmetric 2,5-dialkylpyrrolidine would react with a carbonyl compound to form a chiral enamine. The steric hindrance provided by the dicyclobutyl groups would be expected to effectively block one of the enamine's faces.

The subsequent reaction of the enamine with an alkylating agent, such as an alkyl halide, would proceed with the electrophile attacking from the less hindered face. This directed attack results in the formation of a new stereocenter with a high degree of stereocontrol. The final step involves the hydrolysis of the resulting iminium salt to regenerate the α-alkylated carbonyl compound and release the chiral auxiliary. researchgate.netfigshare.com

While specific data for this compound is unavailable, research on other 2,5-dialkylpyrrolidines demonstrates the viability of this approach. For instance, enamines derived from (S)-2-(methoxymethyl)pyrrolidine (a related, though not C₂-symmetric, chiral pyrrolidine derivative) have been shown to undergo highly diastereoselective alkylations.

Table 1: Illustrative Diastereoselective Alkylation of Chiral Enamines (using analogous chiral pyrrolidines)

| Carbonyl Compound | Chiral Auxiliary | Alkylating Agent | Product | Diastereomeric Excess (d.e.) |

| Cyclohexanone | (S)-1-(2-Methoxymethyl)pyrrolidine (SAMP) | Methyl Iodide | (S)-2-Methylcyclohexanone | 95% |

| Propanal | (R)-1-(2-Methoxymethyl)pyrrolidine (RAMP) | Benzyl Bromide | (R)-2-Benzylpropanal | >90% |

Note: This table is illustrative and based on data from related chiral pyrrolidine auxiliaries to demonstrate the principle, due to the absence of specific data for this compound.

Asymmetric Acylation

Similar to alkylation, the acylation of ketones and aldehydes can be achieved with high stereoselectivity using a chiral pyrrolidine auxiliary. The enamine formed from the carbonyl compound and the chiral pyrrolidine can react with an acylating agent, such as an acyl halide or anhydride. researchgate.net The steric influence of the chiral auxiliary directs the approach of the acylating agent, leading to a diastereoselective C-C bond formation. Subsequent hydrolysis yields the β-dicarbonyl product and the chiral auxiliary. The bulky dicyclobutyl groups of this compound would be anticipated to provide significant steric shielding, potentially leading to high levels of diastereoselectivity in such reactions.

Application in Amide Enolate Alkylation

Chiral pyrrolidines can also be used to form chiral amides. Deprotonation of the α-carbon of the amide with a strong base generates a chiral enolate. The stereochemistry of subsequent alkylation is controlled by the chiral auxiliary. harvard.edu While this methodology is more commonly associated with auxiliaries like Evans oxazolidinones, chiral pyrrolidine-based amides have also been explored. For example, amides derived from prolinol, a related chiral pyrrolidine derivative, undergo highly diastereoselective alkylations. harvard.edu The C₂-symmetric nature of this compound could offer distinct stereochemical control in such transformations.

Table 2: Representative Diastereoselective Alkylation of Chiral Amide Enolates (using analogous chiral auxiliaries)

| Carboxylic Acid Derivative | Chiral Auxiliary | Base | Alkylating Agent | Diastereomeric Excess (d.e.) |

| Propionyl | (S)-Prolinol | LDA | Benzyl Bromide | >98% |

| Phenylacetyl | (S)-Prolinol | LDA | Ethyl Iodide | 94% |

Note: This table is illustrative and based on data from related chiral pyrrolidine-derived auxiliaries to demonstrate the principle, due to the absence of specific data for this compound.

Investigation As a Molecular Scaffold in Preclinical Research

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

No published Structure-Activity Relationship (SAR) studies for 2,5-dicyclobutylpyrrolidine were identified. Such studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity.

Information regarding the impact of the stereochemistry of the cyclobutyl groups on the molecular interactions of this compound is not present in the current body of scientific literature. Understanding the spatial arrangement of these groups is crucial for predicting how the molecule might bind to a biological target.

Design and Synthesis of Molecular Probes

No literature was found describing the design and synthesis of molecular probes based on the this compound scaffold. Molecular probes are essential tools in chemical biology for studying the function and localization of biomolecules.

There are no reports on the development of ligands derived from this compound for any specific preclinical targets. The development of such ligands would be a key step in evaluating the therapeutic potential of this chemical scaffold.

Due to the lack of studies on its biological activity, there is no information available on the preclinical molecular mechanisms of action for this compound.

In Vitro Receptor Binding and Enzyme Inhibition Studies

No data from in vitro receptor binding assays or enzyme inhibition studies for this compound could be located. These assays are critical for determining the affinity and potency of a compound at specific biological targets.

Data Tables

No experimental data could be found to populate any data tables.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data regarding the kinetic characterization or selectivity profiling of the chemical compound this compound.

Extensive searches were conducted to locate studies detailing the investigation of this compound as a molecular scaffold in preclinical research, with a specific focus on its molecular interactions and selectivity against potential biological targets. These inquiries have not yielded any specific experimental results, data tables, or detailed research findings for this particular compound.

The performed searches included queries for:

"this compound kinetic characterization"

"this compound selectivity profiling"

"this compound synthesis"

"this compound biological activity"

"dicyclobutylpyrrolidine derivatives in research"

While the searches returned general information on the synthesis and biological importance of the broader class of 2,5-disubstituted pyrrolidines, no documents contained specific data related to the kinetic parameters or selectivity profile of this compound itself.

Consequently, the requested article, which was to be structured around the kinetic characterization and selectivity profiling of this compound, cannot be generated due to the absence of foundational scientific research on this specific molecule in the public domain. There are no detailed research findings or data to populate the requested sections and tables.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a fundamental tool for the structural confirmation of synthesized organic molecules. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule and its fragments with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition.

For 2,5-dicyclobutylpyrrolidine (C₁₂H₂₃N), HRMS is used to verify the molecular formula by comparing the experimentally measured monoisotopic mass of the protonated molecule ([M+H]⁺) with the theoretically calculated value. Techniques like electrospray ionization (ESI) or chemical ionization (CI) are typically employed to generate the parent ion with minimal fragmentation.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented. The fragmentation pattern provides a fingerprint of the molecule, revealing details about its connectivity. For this compound, key fragmentation pathways would involve the cleavage of the C-C bonds of the cyclobutyl groups and fragmentation of the pyrrolidine (B122466) ring itself. The high resolution of the fragment ions allows for the confirmation of their elemental formulas, adding confidence to the structural assignment.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is based on theoretical calculations for the [M+H]⁺ ion.)

| Ion Species | Theoretical m/z | Description |

|---|---|---|

| C₁₂H₂₄N⁺ | 182.1903 | Protonated molecular ion ([M+H]⁺) |

| C₈H₁₄N⁺ | 124.1121 | Loss of a neutral cyclobutane (B1203170) molecule (C₄H₈) |

| C₈H₁₆⁺ | 112.1247 | Fragment from pyrrolidine ring opening |

X-ray Crystallography for Absolute Configuration Determination and Conformational Insights

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. This technique is invaluable for establishing the absolute configuration of chiral centers and providing detailed insights into molecular conformation, including bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of a this compound derivative must first be grown. Since the parent amine may not crystallize readily, it is often converted into a salt (e.g., hydrochloride or tartrate) or a derivative containing a heavy atom. The inclusion of a heavy atom is particularly useful for determining the absolute configuration using anomalous dispersion.

The resulting crystal structure would unequivocally distinguish between the cis and trans diastereomers. For a single enantiomer, the analysis would confirm its absolute configuration (e.g., (2R, 5R) or (2S, 5S) for the trans isomer; (2R, 5S) for the meso-cis or the enantiomeric pair for a chiral cis isomer). Furthermore, the crystallographic data would reveal the preferred conformation of the pyrrolidine ring (typically an envelope or twisted conformation) and the orientation of the two cyclobutyl substituents.

Table 2: Representative Data Obtained from a Hypothetical X-ray Crystallography Analysis (Note: This table illustrates the type of information generated from a crystallographic experiment.)

| Parameter | Description | Hypothetical Value/Information |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Absolute Configuration | The spatial arrangement of atoms (R/S). | Confirmed as (2R, 5R) |

| C2-N Bond Length | The distance between carbon 2 and nitrogen. | ~1.47 Å |

| C-C-C Angle (Cyclobutyl) | An internal bond angle of a cyclobutyl ring. | ~88-90° |

Chromatographic Techniques for Purity and Stereoisomer Separation (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its various stereoisomers. Given the compound's chirality, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful technique for resolving the enantiomers.

A successful chiral separation relies on the differential interaction between the enantiomers and the chiral environment of the CSP. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are widely used for this purpose. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is critical and must be optimized to achieve baseline separation of all stereoisomers.

This technique can be used both analytically to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample, and preparatively to isolate multi-gram quantities of each pure stereoisomer. The separation would first distinguish between the cis and trans diastereomers, and then resolve the enantiomeric pair of each.

Table 3: Hypothetical Chiral HPLC Method for Separation of this compound Stereoisomers (Note: This table outlines a plausible set of conditions for analytical separation.)

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (95:5 v/v) with 0.1% diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Elution Order | 1. (2R, 5R)-trans |

| 2. (2S, 5S)-trans | |

| 3. cis-isomer 1 |

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of a molecule. youtube.com For 2,5-Dicyclobutylpyrrolidine, these methods could provide a foundational understanding of its behavior at the electronic level.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations could offer a dynamic view of this compound's behavior over time, providing insights that static quantum chemical calculations cannot. mdpi.com By simulating the movement of each atom in the molecule, researchers could map out its conformational landscape, revealing the different shapes the molecule prefers and how it transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a protein. mdpi.com

Docking and Molecular Modeling for Preclinical Target Interaction Prediction

Should this compound be considered for development as a therapeutic agent, molecular docking and modeling would be a critical first step in identifying potential biological targets. nih.gov

Rational Design of Derivatives:If an interesting interaction with a biological target were identified, molecular modeling could be used to rationally design derivatives of this compound with improved properties.nih.govBy visualizing the predicted binding mode, chemists could identify opportunities to add or modify functional groups on the molecule to enhance its binding affinity, selectivity, or other pharmacologically relevant properties.

While the specific data for this compound is not yet available, the methodologies described above represent the standard computational workflow for characterizing a novel small molecule. The application of these powerful in silico techniques to this compound in the future will undoubtedly provide a wealth of information and could pave the way for its potential application in various fields of chemistry.

Future Perspectives in Chemical Research of 2,5 Dicyclobutylpyrrolidine

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, where reactions are run in continuous-flowing streams rather than in batches, offer numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. The integration of 2,5-dibutylpyrrolidine synthesis and its applications into flow chemistry systems is a promising future direction. Automated synthesis platforms can be developed to rapidly screen and optimize reaction conditions for the synthesis of various 2,5-disubstituted pyrrolidines. This high-throughput approach will accelerate the discovery of new derivatives with tailored properties for specific catalytic or medicinal applications.

Exploration of Novel Catalytic Transformations

Chiral 2,5-disubstituted pyrrolidines have demonstrated their utility as organocatalysts in various enantioselective reactions. rsc.org Future research will likely focus on expanding the scope of their catalytic applications. This includes the development of novel catalytic transformations that are currently challenging to achieve with high stereoselectivity. For instance, the design of new 2,5-dibutylpyrrolidine-based catalysts for asymmetric C-H functionalization, photoredox-mediated reactions, and electro-organic synthesis could open up new avenues for the efficient construction of complex molecules. Furthermore, the development of catalysts that can operate under milder and more environmentally friendly conditions, such as in water or using base metals, is a key area of future exploration. researchgate.net

Application in Supramolecular Chemistry and Materials Science

The defined stereochemistry and potential for functionalization of 2,5-dibutylpyrrolidine make it an attractive building block for supramolecular chemistry and materials science. Future research could explore the incorporation of this scaffold into larger, self-assembling systems such as chiral cages, polymers, and metal-organic frameworks (MOFs). These materials could have applications in chiral recognition, enantioselective separations, and asymmetric catalysis on solid supports. The synthesis of novel diketopyrrolopyrrole (DPP) scaffolds, which can involve pyrrolidine (B122466) derivatives, points towards their potential use in organic electronics. nih.gov

Development of Advanced Methodologies for Stereochemical Control

The biological activity and catalytic efficacy of 2,5-dibutylpyrrolidine are highly dependent on its stereochemistry. While methods for the synthesis of specific stereoisomers exist, the development of more versatile and efficient strategies for controlling the stereochemical outcome of the synthesis remains a significant goal. nih.gov Future research will likely focus on the development of novel catalytic systems that allow for the selective synthesis of any desired stereoisomer of 2,5-dibutylpyrrolidine from a common starting material. This could involve the use of new chiral catalysts, advanced substrate-control strategies, or innovative reaction pathways that provide access to previously inaccessible stereoisomers.

Expanding the Scope of Preclinical Biological Target Interactions

The pyrrolidine scaffold is a common feature in many biologically active compounds. researchgate.net While the direct preclinical evaluation of 2,5-dibutylpyrrolidine itself may be limited, its derivatives are of interest in drug discovery. Future research will likely involve the synthesis and screening of libraries of 2,5-dibutylpyrrolidine derivatives against a wider range of preclinical biological targets. This could lead to the discovery of new therapeutic agents for various diseases. For example, pyrrolidine and pyrrole (B145914) derivatives have been investigated for their potential as anticancer and antimicrobial agents. researchgate.netucl.ac.uk The exploration of these scaffolds in the context of specific biological targets, such as enzymes and receptors, will be a key focus of future medicinal chemistry research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.